Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate: is a compound that belongs to the class of bicyclo[1.1.0]butanes, which are known for their highly strained ring systems.
Mechanism of Action
Target of Action
The exact target of “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs are known to be valuable intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[111]pentanes .
Mode of Action
The mode of action of “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs generally undergo reactions driven by a strain-releasing force .
Biochemical Pathways
The specific biochemical pathways affected by “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs have been used as intermediates in the synthesis of various bioactive compounds .
Result of Action
The molecular and cellular effects of “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs have been used as tools for protein bioconjugation, where they exhibit high chemoselectivity for the alkylation of cysteine residues under mild conditions .
Preparation Methods
The synthesis of Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate fluorophenyl derivative.
Cycloaddition Reaction: A key step involves a cycloaddition reaction to form the bicyclo[1.1.0]butane core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Chemical Reactions Analysis
Scientific Research Applications
Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Synthetic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Drug Discovery: Due to its unique structural properties, the compound is explored as a potential bioisostere in drug design.
Material Science: The compound’s rigidity and stability make it a candidate for the development of new materials with specific mechanical properties.
Comparison with Similar Compounds
Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-phenylbicyclo[1.1.0]butane-3-carboxylate: This compound has a similar bicyclo[1.1.0]butane core but with a phenyl group instead of a fluorophenyl group.
Bicyclo[1.1.0]butane-1-carboxylic acid derivatives: These compounds share the bicyclo[1.1.0]butane core but differ in the functional groups attached to the carboxylic acid.
The uniqueness of this compound lies in its fluorophenyl group, which imparts distinct electronic properties and reactivity compared to other derivatives .
Properties
IUPAC Name |
methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-15-10(14)12-6-11(12,7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXKMLYGQVWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.